An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Core Properties and Applications
An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a pivotal intermediate in carbohydrate chemistry and drug development.
Core Properties
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a protected derivative of D-glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are masked by benzyl ethers. This protection strategy allows for selective reactions at the anomeric center (C-1), making it an invaluable building block in the synthesis of complex carbohydrates and glycoconjugates.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₃₆O₆ | [1] |
| Molecular Weight | 540.65 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 145-149 °C | [1] |
| Optical Rotation | [α]²⁰/D +49±2°, c = 2% in dioxane | |
| Solubility | Soluble in chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) | [1] |
Spectroscopic Data
While comprehensive spectral data is often presented in graphical form within publications, the following represents typical nuclear magnetic resonance (NMR) data. Note that the compound exists as a mixture of α and β anomers in solution, which can lead to complex spectra. The data presented here is for a mixture, with some sources providing data for isolated anomers.
¹³C NMR (126 MHz, CDCl₃) : δ 138.96, 138.88, 138.64, 138.57, 138.44, 138.11, 137.55, 128.85, 128.61, 128.37, 128.26, 128.22, 128.12, 128.09, 127.91, 127.78, 127.71, 127.60, 127.51, 127.44, 127.39, 127.27, 126.56, 102.86 (C-1 Gal, β-anomer), 102.55 (C-1 Glc, β-anomer), 101.37 (CH acetal benzylidene), 95.95 (C-1 Glc, α-anomer), 83.07 (C-3 Glc, β-anomer), 81.88 (C-2 Glc, β-anomer), 80.59 (C-3 Glc, α-anomer), 79.69 (C-3 Gal, β-anomer), 79.35 (C-2 Glc, α-anomer), 78.86 (C-2 Gal, β-anomer), 77.85 (C-4 Glc, α-anomer), 77.62 (C-4 Glc, β-anomer), 76.13 (CH₂Ph), 75.80 (CH₂Ph), 75.44 (CH₂Ph), 75.31 (CH₂Ph), 75.17 (C-5 Glc, β-anomer), 75.05 (CH₂Ph), 73.70 (C-4 Gal, β-anomer), 73.50 (CH₂Ph), 73.11 (CH₂Ph), 71.73 (CH₂Ph), 71.65 (CH₂Ph), 71.02 (CH₂Ph), 70.53 (C-5 Glc, α-anomer), 69.38 (CH₂Ph), 68.97 (C-6 Gal, β-anomer), 68.29 (C-6 Glc, β-anomer), 68.12 (C-6 Glc, α-anomer), 66.36 (C-5 Gal, β-anomer).[2]
Note: The provided ¹³C NMR data is for a complex mixture containing both α and β anomers of the title compound as well as a galactose derivative, as detailed in the source. This highlights the complexity of characterizing anomeric mixtures.
Experimental Protocols
Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
A common and efficient method for the synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose involves a two-step process starting from methyl α-D-glucopyranoside.[3]
Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside
-
Dissolve methyl α-D-glucopyranoside in an organic solvent (e.g., dioxane) and purge the reaction vessel with nitrogen gas.[3]
-
Add a metal hydride (e.g., sodium hydride) and stir the mixture for 5-45 minutes until gas evolution ceases.[3]
-
Cool the reaction mixture to ≤15 °C and slowly add benzyl halide (e.g., benzyl chloride) dropwise.[3]
-
After the addition is complete, allow the reaction to warm to 20-40 °C and stir for 1-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, perform a standard aqueous work-up to isolate the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.[3]
Step 2: Hydrolysis to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Dissolve the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside in a mixture of an acid and an alcohol (e.g., hydrochloric acid in ethanol or sulfuric acid in methanol).[3]
-
Heat the reaction mixture to 60-100 °C for 2-8 hours. A white solid is expected to precipitate.[3]
-
Monitor the disappearance of the starting material by TLC.[3]
-
After completion, cool the mixture and isolate the precipitated product by filtration.[3]
-
Wash the solid with a suitable solvent and dry to obtain 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.[3]
Purification Protocols
Recrystallization:
A common method for the purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is recrystallization.
-
Dissolve the crude product in a minimal amount of a hot solvent mixture, such as absolute ethanol-cyclohexane.[4]
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or at -18 °C to induce crystallization.[4]
-
Collect the crystals by suction filtration.[4]
-
Wash the crystals with a small amount of cold solvent.[4]
-
Dry the crystals under vacuum to yield the purified product.[4]
Column Chromatography:
For more rigorous purification, column chromatography is employed.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a mixture of ethyl acetate and hexanes).[5]
-
Pack a chromatography column with the slurry.[5]
-
Dissolve the crude 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[5]
-
Load the sample onto the top of the silica gel column.[5]
-
Elute the column with a solvent system of appropriate polarity, typically a gradient of ethyl acetate in hexanes. The polarity can be gradually increased to facilitate the separation of the product from impurities.[5]
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.[5]
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.[5]
Applications in Drug Development
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a crucial intermediate in the synthesis of several commercially available drugs, including the antidiabetic agents Voglibose and Dapagliflozin.[6]
Synthetic Workflow: Intermediate in Drug Synthesis
The following diagrams illustrate the pivotal role of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose as a starting material in the multi-step synthesis of these important pharmaceuticals.
References
- 1. synthose.com [synthose.com]
- 2. rsc.org [rsc.org]
- 3. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 4. magritek.com [magritek.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
